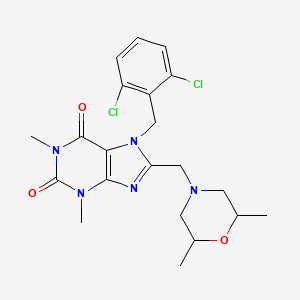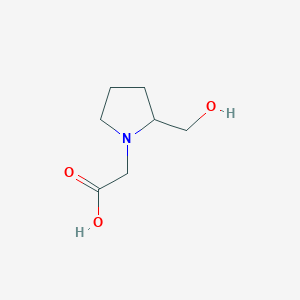
7-(2,6-dichlorobenzyl)-8-((2,6-dimethylmorpholino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2,6-dichlorobenzyl)-8-((2,6-dimethylmorpholino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H25Cl2N5O3 and its molecular weight is 466.36. The purity is usually 95%.
BenchChem offers high-quality 7-(2,6-dichlorobenzyl)-8-((2,6-dimethylmorpholino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2,6-dichlorobenzyl)-8-((2,6-dimethylmorpholino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structure Analysis
Research on structurally similar compounds, such as 8-amino-7-(4-morpholinobutyl)theophylline and 8-amino-7-(2-hydroxy-3-morpholinopropyl)theophylline, demonstrates the detailed analysis of crystal structures. These studies reveal the typical geometry of purine fused-ring systems, the conformation of aminoalkyl side chains, and how molecules are linked in the crystal through hydrogen bonds. Such analyses are fundamental for understanding the interaction patterns that may influence the biological activity of compounds (Karczmarzyk et al., 1997).
Cardiovascular and Antiarrhythmic Activity
Studies on derivatives of purine-2,6-dione, such as those analyzing the cardiovascular and antiarrhythmic activities of new 8-alkylamino substituted derivatives, shed light on the potential therapeutic applications of structurally similar compounds. These investigations explore the electrocardiographic, antiarrhythmic, and hypotensive activities, alongside adrenoreceptor affinities, highlighting the promise of purine derivatives in developing cardiovascular therapeutics (Chłoń-Rzepa et al., 2004).
Neuropharmacological Potential
Research into 8-aminoalkyl derivatives of purine-2,6-dione with various substituents indicates the potential of these compounds in neuropharmacology, particularly as ligands for serotonin receptors with anxiolytic and antidepressant properties. Such studies are crucial for developing new treatments for psychiatric disorders, showcasing the therapeutic versatility of purine derivatives (Chłoń-Rzepa et al., 2013).
Synthesis and Modification Techniques
The synthesis and modification of purine derivatives, including methods to introduce specific functional groups or substituents, are essential for expanding the utility of these compounds in scientific research. Studies detailing novel synthetic routes or modifications can provide valuable insights into the design and development of new compounds with enhanced or targeted properties (Yin et al., 2008).
Propriétés
IUPAC Name |
7-[(2,6-dichlorophenyl)methyl]-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25Cl2N5O3/c1-12-8-27(9-13(2)31-12)11-17-24-19-18(20(29)26(4)21(30)25(19)3)28(17)10-14-15(22)6-5-7-16(14)23/h5-7,12-13H,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFSCGKIRDNLJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=NC3=C(N2CC4=C(C=CC=C4Cl)Cl)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,6-dichlorobenzyl)-8-((2,6-dimethylmorpholino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 8-(5-bromopyrazin-2-yl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2985180.png)

![N-[3,5-bis(trifluoromethyl)cyclohexyl]-6-chloropyridine-3-carboxamide](/img/structure/B2985182.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-chlorophenyl)urea](/img/structure/B2985184.png)
![2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2985188.png)
![6-(3-Chloro-4-methoxyphenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2985189.png)
![2-Amino-6-benzyl-4-(5-bromo-2-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2985190.png)
![N,N-dimethyl-2-[(2-methylpyrimidin-4-yl)oxy]cyclohexan-1-amine](/img/structure/B2985191.png)
![[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2985193.png)
![6-Isopropyl-2-(2-tosylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2985195.png)


![N-(4-isopropylphenyl)-3-methyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2985201.png)
